Product packaging for lariciresinol 4-O-glucoside(Cat. No.:CAS No. 143663-00-7)

lariciresinol 4-O-glucoside

Cat. No.: B125230
CAS No.: 143663-00-7
M. Wt: 522.5 g/mol
InChI Key: GAYKAIAESJROGN-SAOYRWCPSA-N
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Description

Contextualizing Lignan (B3055560) Glycosides in Phytochemistry and Natural Product Research

Lignans (B1203133) are a major class of polyphenolic natural products that are widespread throughout the plant kingdom. rsc.org They are formed through the oxidative coupling of two C6–C3 phenylpropanoid units, originating biochemically from the shikimic acid pathway via cinnamic acid derivatives and phenylalanine. rsc.org Lignans and their related compounds, neolignans, have long been a focus of phytochemical and natural product research due to their vast structural diversity and significant biological activities. rsc.org These activities include antioxidant, anti-inflammatory, antiviral, and antitumor properties, which have led to their historical use in traditional medicine. rsc.orgrsc.org

Lignan glycosides are derivatives in which one or more sugar moieties are attached to the lignan aglycone (the non-sugar part of the molecule). This glycosylation significantly impacts the physicochemical properties of the parent lignan, most notably by increasing its water solubility. mdpi.com This change can, in turn, influence the compound's bioavailability and metabolic fate. The extraction and isolation of these polar compounds from plant matrices typically require the use of polar solvents like methanol, ethanol (B145695), or their aqueous mixtures. mdpi.com

The field of natural product research continues to uncover novel lignan glycosides from various plant sources. For instance, new derivatives have been isolated from the stems of Cissus quadrangularis and the bark of Saraca asoca, among many others. tandfonline.comresearchgate.net The ongoing investigation into these compounds, their isolation, structure elucidation, and biological activity screening, underscores their importance in the search for new bioactive molecules. rsc.org

Significance of Lariciresinol (B1674508) 4-O-Glucoside as a Representative Lignan Derivative

Lariciresinol 4-O-glucoside is a specific lignan glycoside that has emerged as a significant subject of academic inquiry. vulcanchem.commedchemexpress.com It consists of the lignan aglycone, lariciresinol, linked to a glucose molecule at the 4-O position. Its biosynthesis occurs via enzymatic glycosylation. vulcanchem.com The compound has been successfully isolated and identified from a variety of natural sources, highlighting its distribution in the plant kingdom.

Table 1: Documented Natural Sources of this compound

Plant/Source Part of Plant Reference
Isatis indigotica (Dyer's Woad) Root nih.govresearchgate.netmdpi.com
Riesling Wine - nih.govchemfaces.com
Symplocos cochinchinensis Leaves and Stems medchemexpress.com
Syringa vulgaris (Common Lilac) Barks d-nb.info
Osmanthus fragrans (Sweet Olive) Not specified nih.gov
Rhodiola rosea (Roseroot) Not specified nih.gov
Coptis japonica Not specified nih.gov

The scientific interest in this compound stems primarily from its documented biological activities, which have been explored in various preclinical research models. vulcanchem.comnih.gov A notable area of investigation is its antiviral properties, particularly against the influenza A virus. nih.govresearchgate.net Research has shown it can inhibit the virus-induced cytopathic effect in cell cultures. nih.gov Furthermore, studies suggest its mechanism involves modulating the host's inflammatory response to the infection. nih.govresearchgate.net Specifically, this compound has been found to attenuate the activation of the NF-κB signaling pathway, a key regulator of inflammation. nih.govresearchgate.net This leads to the suppression of various pro-inflammatory cytokines and chemokines. nih.gov Its presence in the root of Isatis indigotica, a plant used extensively in Traditional Chinese Medicine for treating infections and inflammation, further validates its significance as a bioactive natural product. nih.govresearchgate.net

Table 2: Overview of Research Findings on the Biological Activity of this compound

Biological Activity Research Model Key Findings Reference
Antiviral (Anti-influenza) Madin-Darby Canine Kidney (MDCK) cells infected with influenza A virus (H1N1) Effective against influenza A virus-induced cytopathic effect (CPE). nih.govresearchgate.net
Anti-inflammatory Human alveolar epithelial (A549) cells infected with influenza A virus (H1N1, H9N2) Attenuated virus-induced NF-κB activation. Suppressed the expression of pro-inflammatory molecules including IL-6, TNF-α, IL-8, MCP-1, and IP-10. nih.govresearchgate.net
Antioxidant Chemical assays (screening of compounds from Riesling wine) Exhibited antioxidant activity. nih.gov

The chemical properties of this compound have been characterized using various analytical methods.

Table 3: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C26H34O11 nih.gov
Molecular Weight 522.5 g/mol nih.gov
IUPAC Name (2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol nih.gov
CAS Number 143663-00-7 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34O11 B125230 lariciresinol 4-O-glucoside CAS No. 143663-00-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143663-00-7

Molecular Formula

C26H34O11

Molecular Weight

522.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H34O11/c1-33-19-9-14(4-5-17(19)29)25-16(10-27)15(12-35-25)7-13-3-6-18(20(8-13)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3/t15-,16-,21+,22+,23-,24+,25+,26+/m0/s1

InChI Key

GAYKAIAESJROGN-SAOYRWCPSA-N

SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Natural Occurrence, Distribution, and Chemotaxonomic Relevance

Botanical Sources and Species-Specific Accumulation Profiles

The root of Isatis indigotica, commonly known as Ban Lan Gen in traditional Chinese medicine, is a well-documented source of lariciresinol (B1674508) 4-O-glucoside. nih.govnih.govmdpi.com This compound is considered one of the bioactive components of the plant's root. nih.gov Metabolic profiling of I. indigotica has revealed the presence of a variety of lignans (B1203133) and their glycosides, including lariciresinol, pinoresinol (B1678388), secoisolariciresinol (B192356), and their respective glucosides. bohrium.comnih.gov

Studies on the biosynthesis of lignans in I. indigotica hairy roots have shown that the accumulation of these compounds, including the precursors to lariciresinol 4-O-glucoside, can be influenced by elicitors such as methyl jasmonate. While specific quantitative data for this compound accumulation in the roots under normal physiological conditions is not extensively detailed in the available research, the consistent isolation of this compound underscores its role as a significant constituent. The presence of a diverse array of furofuran and other types of lignans in the Brassicaceae family, to which Isatis belongs, suggests that the lignan (B3055560) profile, including this compound, could serve as a chemotaxonomic marker at the genus or species level.

Table 1: Lignans Identified in Isatis indigotica Root

Compound TypeSpecific Compounds
Lignans Lariciresinol, Pinoresinol, Secoisolariciresinol, Matairesinol
Lignan Glycosides This compound, Pinoresinol 4-O-glucoside, Secoisolariciresinol monoglucoside

Lariciresinol 4-O-β-D-glucopyranoside has been identified as a natural constituent of the leaves and stems of Symplocos cochinchinensis. medchemexpress.com This plant belongs to the Symplocaceae family. Phytochemical investigations of this species have led to the isolation of this compound alongside other lignan glycosides. The co-occurrence of various lignans within this species points to a potentially significant role for these compounds in the chemotaxonomy of the Symplocos genus. However, detailed studies on the species-specific accumulation profiles and the broader chemotaxonomic relevance of this compound within the Symplocaceae family are still emerging.

The roots of Stellera chamaejasme, a member of the Thymelaeaceae family, are another confirmed botanical source of this compound. chemfaces.com While comprehensive quantitative data on the accumulation of this specific compound in the roots is limited, the presence of a variety of lignans in the Thymelaeaceae family suggests that the profile of these compounds, including this compound, could be of chemotaxonomic importance. Further research is needed to establish the species-specific accumulation patterns and to fully understand the chemotaxonomic value of this lignan within the Stellera genus.

The fruit of Forsythia suspensa, known as Forsythiae Fructus, is a rich source of various lignans, including lariciresinol-4′-O-β-d-glucoside. nih.gov This species, belonging to the Oleaceae family, has been the subject of numerous phytochemical studies. These investigations have identified a wide array of lignans, with their glucosides being predominant forms. The complex lignan profile of F. suspensa fruit, which includes compounds like phillyrin (B1677687) and pinoresinol glucosides alongside this compound, provides a characteristic chemical fingerprint. This intricate composition of lignans is considered to have significant chemotaxonomic value for the genus Forsythia and the broader Oleaceae family.

Table 2: Major Lignan Glycosides in Forsythia suspensa Fruit

Compound
Lariciresinol-4′-O-β-d-glucoside
Phillyrin
Pinoresinol-4-O-glucoside
Matairesinoside
Arctiin

Recent phytochemical analysis of the flowers of Camellia nitidissima, a member of the Theaceae family, has led to the identification of 7S, 8R, 8'R-(-)-lariciresinol-4'-O-D-glucopyranoside. amegroups.org While flavonoids are the more dominant class of phenolic compounds in these flowers, the presence of this specific lignan glycoside is noteworthy. Lignans are generally considered minor constituents in Camellia species. The identification of this compound in C. nitidissima flowers contributes to the broader understanding of the chemical diversity within the Camellia section Chrysantha. Further comparative studies across other species in this section are required to ascertain the chemotaxonomic significance of this compound.

While research has confirmed the presence of lignans in the roots of Oryza sativa (rice), specific documentation of this compound in the leaf sheath is not prominently available in the reviewed literature. nih.gov Studies on lignans in cereal grains have been conducted, but these have often focused on other types of lignans or different parts of the plant. Therefore, the natural occurrence and accumulation profile of this compound specifically within the leaf sheath of Oryza sativa remain an area for further investigation. The chemotaxonomic relevance of lignans in the genus Oryza is also a field that warrants more detailed exploration.

Other Identified Plant Genera and Species

Beyond its more commonly cited sources, detailed phytochemical investigations have confirmed the presence of this compound in a number of other plant genera and species. These findings contribute to a broader understanding of its distribution.

Notably, the compound has been isolated from the roots of Stellera chamaejasme L., a perennial flowering plant belonging to the Thymelaeaceae family. chemfaces.com Additionally, research on the genus Pedicularis, a member of the Orobanchaceae family, has identified lariciresinol 4-O-β-D-glucoside in the whole plant of Pedicularis artselaeri Maxim. nih.gov

Further phytochemical studies have led to the isolation of lariciresinol 4-O-β-D-glucopyranoside from the leaves and stems of Symplocos cochinchinensis (Lour.) S. Moore, a species in the Symplocaceae family. medchemexpress.comchemicalbook.com One of the well-documented sources of this lignan is the root of Isatis indigotica Fortune ex Lindl., a plant from the Brassicaceae family with a long history of use in traditional Chinese medicine. mdpi.comresearchgate.net

The following interactive table summarizes the plant species that have been identified as sources of this compound.

Plant SpeciesFamilyPlant Part(s)
Isatis indigoticaBrassicaceaeRoot
Pedicularis artselaeriOrobanchaceaeWhole plant
Stellera chamaejasmeThymelaeaceaeRoot
Symplocos cochinchinensisSymplocaceaeLeaves and stems

Detection in Bio-Derived Matrices

The presence of this compound is not limited to raw plant material. It has also been detected in processed bio-derived matrices, most notably in certain types of wine, indicating its stability and transference during food production processes.

One of the significant findings regarding the occurrence of this compound in foodstuffs is its identification in Riesling wine. chemfaces.com A comprehensive analysis of the constituents of a German Riesling wine led to the isolation and characterization of this compound among six other novel lignans. chemfaces.com This discovery was part of a broader study that identified 54 compounds for the first time as constituents of Riesling wine. chemfaces.com

The presence of this compound in Riesling wine suggests that it is extracted from the grape berries (Vitis vinifera L. cv. Riesling) during the winemaking process. Lignans, in general, are known to be present in various parts of vascular plants, including fruits and seeds. While the specific concentration of this compound in Riesling wine was not quantified in the initial discovery, its identification points to the potential for this and other lignans to contribute to the chemical profile and potential bioactive properties of wine.

Further research is needed to determine the concentration range of this compound in Riesling and other wine varietals, as well as its potential impact on the sensory characteristics and health-related properties of these beverages. The following table highlights the key finding regarding its presence in foodstuffs.

FoodstuffSpecific TypeCompound Status
WineGerman RieslingIdentified as a novel constituent

Isolation, Purification, and Advanced Structural Characterization Methodologies

Extraction Techniques from Plant Materials

The initial step in isolating lariciresinol (B1674508) 4-O-glucoside is the extraction from raw plant material. The choice of solvent is critical and is dictated by the polarity of the target compound. As a glycoside, lariciresinol 4-O-glucoside is more hydrophilic than its aglycone form. Consequently, polar solvents are most effective for its extraction.

Commonly, aqueous mixtures of ethanol (B145695) or methanol, typically in concentrations ranging from 70% to 100%, are employed for the extraction of lignans (B1203133) and their glycosides. The use of these alcohol-water mixtures enhances the extraction efficiency by increasing the solubility of the glycosides while still being effective for a range of phenolic compounds. For plant matrices that are rich in lipids and other non-polar constituents, a preliminary extraction step with a non-polar solvent, such as n-hexane, is often performed. This initial defatting step removes lipophilic substances that could interfere with subsequent purification stages. Following the removal of non-polar compounds, the plant material is then extracted with the primary polar solvent to solubilize the target lignan (B3055560) glycosides. The process often involves maceration, soxhlet extraction, or ultrasonication to maximize the yield from the plant matrix.

Table 1: Examples of Extraction Solvents for Lignan Glycosides

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. A series of chromatographic techniques are employed sequentially to isolate this compound to a high degree of purity.

Macroporous resin chromatography is a valuable technique for the initial cleanup and enrichment of target compounds from crude plant extracts. Resins like Diaion® HP-20, which are non-polar or weakly polar, function by adsorbing compounds from an aqueous solution and then allowing for their selective desorption using an organic solvent. This method effectively separates glycosides and other phenolic compounds from more polar substances like sugars and organic acids.

The crude extract, typically dissolved in water, is passed through a column packed with the HP-20 resin. The resin adsorbs this compound and other compounds of similar polarity. The column is then washed with water to remove highly polar, unbound impurities. Subsequently, the adsorbed compounds are eluted with a solvent of increasing polarity, commonly an ethanol-water gradient. Fractions are collected and monitored, often by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify those containing the target compound for further purification.

Silica (B1680970) gel column chromatography is a fundamental and widely used method for separating compounds based on their polarity. In this technique, a stationary phase of silica gel, which is polar, is used. A non-polar mobile phase is passed through the column, and compounds are separated based on their differential adsorption to the silica gel and solubility in the mobile phase.

Fractions enriched with this compound from the macroporous resin step are concentrated and then subjected to silica gel chromatography. A gradient elution is typically employed, starting with a non-polar solvent (like chloroform (B151607) or ethyl acetate) and gradually increasing the polarity by adding a more polar solvent (like methanol). Less polar compounds elute first, while more polar compounds, such as this compound, are more strongly retained by the silica gel and elute later in the gradient. This step is effective in separating different classes of compounds, such as separating lignan glycosides from less polar aglycones or other classes of phenolics.

Reversed-phase chromatography is a powerful high-resolution technique, frequently used as a final purification step. It employs a non-polar stationary phase, most commonly silica gel chemically modified with octadecyl (C18) chains, and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

In this system, polar compounds elute earlier, while non-polar compounds are retained more strongly. This is the opposite of normal-phase silica gel chromatography. Since this compound is a relatively polar molecule, it is well-suited for this technique. Preparative HPLC using a C18 column is often the method of choice for obtaining the compound at purities greater than 90%. An isocratic or gradient elution with a mobile phase such as acetonitrile/water or methanol/water allows for the fine separation of this compound from closely related structural isomers or other impurities that were not removed in previous steps. The addition of a small amount of acid, like formic acid, to the mobile phase can improve peak shape and resolution.

Size exclusion chromatography (SEC) separates molecules based on their hydrodynamic volume or size. The stationary phase consists of porous beads, and molecules are separated based on their ability to enter these pores. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.

Gels like Sephadex LH-20, which functions on principles of both size exclusion and partition chromatography, are commonly used for the purification of natural products, including lignans. Fractions containing this compound can be passed through a Sephadex LH-20 column using a solvent like methanol. This step is effective at removing high-molecular-weight polymers as well as very small molecules, thus narrowing the range of compounds in the fraction and increasing the purity of the target glycoside.

Countercurrent chromatography is a form of liquid-liquid partition chromatography that does not require a solid support matrix, thereby avoiding irreversible adsorption and decomposition of sensitive samples. The separation is based on the differential partitioning of solutes between two immiscible liquid phases. High-speed counter-current chromatography (HSCCC) has been successfully applied to the isolation of lignan glycosides.

In a notable study, this compound was isolated from a complex mixture of German Riesling wine through fractionation using countercurrent chromatography. Another example is the successful isolation and purification of secoisolariciresinol (B192356) diglucoside from flaxseed using a solvent system of tert-butylmethyl ether-n-butanol-acetonitrile-water (1:3:1:5). This demonstrates the utility of CCC for separating polar glycosides from complex natural extracts.

Table 2: Summary of Chromatographic Purification Strategies for Lignan Glycosides

Enzymatic Biosynthesis and Metabolic Engineering

Endogenous Lignan (B3055560) Biosynthetic Pathways

The formation of the aglycone lariciresinol (B1674508) is the foundational stage in the biosynthesis of lariciresinol 4-O-glucoside. This process begins with precursors from the general phenylpropanoid pathway and proceeds through a series of stereospecific coupling and reduction reactions.

Precursor Metabolism and Phenylpropanoid Pathway

The journey to this compound begins with the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. This pathway converts the amino acid L-phenylalanine into various phenylpropanoid units. A key intermediate, coniferyl alcohol, serves as the direct precursor for the formation of the dimeric lignan structures. The initial steps involve the deamination of L-phenylalanine to cinnamic acid, followed by a series of hydroxylation and methylation reactions to produce p-coumaroyl-CoA, which is then reduced to coniferyl alcohol. This monolignol is the fundamental building block for a diverse range of lignans (B1203133), including lariciresinol.

Dirigent Protein-Mediated Stereoselective Coupling

The dimerization of two coniferyl alcohol molecules is a critical step that dictates the stereochemistry of the resulting lignan. In the absence of enzymatic control, the coupling of monolignol radicals results in a racemic mixture of products. scilit.com However, in plants, this reaction is guided by dirigent proteins (DIRs), which mediate the regio- and stereoselective coupling of two coniferyl alcohol radicals to produce optically active lignans. scilit.comnih.govoup.com Specifically, a dirigent protein directs the formation of (+)-pinoresinol, a crucial C2 symmetric intermediate in the biosynthesis of many lignans. nih.gov This stereoselective control is essential as subsequent enzymes in the pathway are often enantiospecific. nih.gov The active sites of dirigent proteins are thought to act as templates, binding and orienting the monolignol radicals to facilitate the desired bond formation. nih.gov

Involvement of Secoisolariciresinol (B192356) Dehydrogenase (SIRD)

Following the formation of secoisolariciresinol, the enzyme secoisolariciresinol dehydrogenase (SIRD) catalyzes its oxidation to matairesinol. nih.gov This step is a branching point in the lignan biosynthetic pathway, leading to the formation of other classes of lignans. While not directly on the path to this compound, the activity of SIRD can influence the metabolic flux towards different lignan end-products by competing for the common precursor, secoisolariciresinol.

Glycosylation Catalysis by Uridine (B1682114) Diphosphate-Dependent Glycosyltransferases (UGTs)

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the lariciresinol aglycone. This glycosylation is catalyzed by a specific class of enzymes known as Uridine Diphosphate-dependent Glycosyltransferases (UGTs). These enzymes transfer a glycosyl moiety from an activated sugar donor, typically UDP-glucose, to the acceptor molecule. nih.gov

Identification and Functional Characterization of Specific UGTs (e.g., IiUGT1, IiUGT4, IiUGT71B5a, IiUGT71B5b, IiUGT72)

Several UGTs with the ability to glycosylate lariciresinol have been identified and characterized, particularly from the medicinal plant Isatis indigotica. nih.gov Studies have revealed that different UGTs can exhibit varying substrate specificities and catalytic efficiencies.

For instance, in I. indigotica, IiUGT4 has been identified as a key enzyme responsible for the glycosylation of lariciresinol, playing a dominant role in the biosynthesis of lariciresinol glycosides. nih.gov Kinetic analyses have shown that IiUGT4 is more efficient in the glycosylation of lariciresinol compared to other identified UGTs from the same plant, such as IiUGT1 and IiUGT71B5a . nih.gov While IiUGT1 is primarily involved in the biosynthesis of pinoresinol (B1678388) diglucoside, and IiUGT71B5a participates in coniferin (B30667) biosynthesis, IiUGT4 demonstrates a clear preference for lariciresinol. nih.gov

Further research has also characterized IiUGT71B5b , which, along with IiUGT71B5a, can catalyze the glycosylation of various lignans, though they show a preference for pinoresinol. frontiersin.org The characterization of these specific UGTs provides valuable tools for the metabolic engineering of this compound production.

EnzymeOrganismSubstrate(s)Product(s)Primary Role
IiUGT1 Isatis indigoticaPinoresinol, LariciresinolPinoresinol diglucosidePinoresinol glycosylation
IiUGT4 Isatis indigoticaLariciresinol, MatairesinolLariciresinol glycosidesLariciresinol glycosylation
IiUGT71B5a Isatis indigoticaConiferin, PinoresinolConiferin glycosidesConiferin biosynthesis
IiUGT71B5b Isatis indigoticaPinoresinol, LariciresinolPinoresinol monoglycosideLignan glycosylation
UGT72 family GeneralVarious secondary metabolitesGlycosidesGlycosylation

of this compound

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. A key final step is the glycosylation of lariciresinol, catalyzed by UDP-dependent glycosyltransferases (UGTs). Understanding the kinetics of these enzymes is crucial for both comprehending the natural biosynthetic pathway and for metabolic engineering efforts aimed at enhancing the production of this bioactive compound.

Enzyme Kinetic Analysis of Glycosyltransferases

The enzymatic conversion of lariciresinol to its glycosylated form is facilitated by specific UGTs. Kinetic analysis of these enzymes provides valuable insights into their efficiency and substrate affinity. In a study on Isatis indigotica, a plant known for its production of antiviral lignan glycosides, several UGTs were characterized for their ability to glycosylate lariciresinol.

Among the identified enzymes, IiUGT4 demonstrated notable efficiency in the glycosylation of lariciresinol. Kinetic analysis revealed that IiUGT4 possesses a higher catalytic efficiency for lariciresinol compared to other UGTs like IiUGT1 or IiUGT71B5a. This suggests that IiUGT4 plays a predominant role in the biosynthesis of lariciresinol glycosides within I. indigotica.

Glucuronidation, a similar process involving UGTs, is a bisubstrate reaction that necessitates both an aglycone (in this case, lariciresinol) and a cofactor, UDP-GlcUA. To simplify the kinetic modeling of such reactions in vitro, the cofactor is typically supplied in excess. The kinetic parameters, such as Vmax and Km, can be determined using methods like HPLC to quantify the formation of the glucuronide product. While many glucuronidation reactions follow Michaelis-Menten kinetics, some exhibit non-traditional patterns, which may be influenced by incubation conditions.

Table 1: Hypothetical Enzyme Kinetic Data for Glycosyltransferases Acting on Lariciresinol

EnzymeKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
IiUGT4501.20.81.6 x 104
IiUGT11200.80.54.2 x 103
IiUGT71B5a1500.60.42.7 x 103

This table presents hypothetical data based on the described relative efficiencies for illustrative purposes.

Substrate Specificity and Sugar Donor Promiscuity of UGTs

UDP-glycosyltransferases are a diverse family of enzymes known for their ability to glycosylate a wide array of acceptor molecules, including flavonoids, terpenoids, and lignans. However, individual UGTs often exhibit a degree of substrate specificity, preferentially acting on certain aglycones.

The diversity within the UGT family is partly due to variations in the Plant Secondary Product Glycosyltransferase (PSPG) conserved motif. Specific peptide sequences within this motif are thought to play a key role in recognizing and binding different aglycone substrates and in determining the specificity for the sugar donor. While UDP-glucose is the most common sugar donor, some UGTs can utilize other UDP-activated sugars, a phenomenon known as sugar donor promiscuity. This promiscuity can be exploited in synthetic biology to generate novel glycosylated compounds.

The structural basis for the broad substrate acceptance of some UGTs is an area of active research. For example, the crystal structure of a UGT from the two-spotted spider mite revealed a highly plastic and open-ended acceptor-binding site, which explains its ability to glycosylate a wide range of flavonoids. This structural plasticity is likely a common feature among UGTs with broad substrate specificity.

Molecular Docking and Site-Mutagenesis Studies of Key Catalytic Residues in UGTs

To elucidate the molecular basis of UGT function and substrate specificity, researchers employ computational and experimental techniques such as molecular docking and site-directed mutagenesis. Molecular docking simulations can predict the binding orientation of a substrate, like lariciresinol, within the active site of a UGT. These models help identify key amino acid residues that interact with the substrate and are likely crucial for catalysis.

In the study of IiUGT4, molecular docking analysis was used to identify potential key residues for its catalytic activity. This computational approach, combined with site-mutagenesis, confirmed that residues H373, W376, and E397 are critical for the enzyme's catalytic function. Furthermore, the residue F151 was identified as potentially being associated with substrate preference.

Site-directed mutagenesis involves altering specific amino acids in the enzyme's sequence and then analyzing the kinetic properties of the resulting mutant protein. This technique allows researchers to experimentally validate the functional importance of residues identified through docking studies. For example, mutating a key residue can lead to a significant decrease in catalytic activity or a shift in substrate preference, providing direct evidence for its role in the enzymatic reaction. These studies are not only fundamental to understanding enzyme mechanisms but also provide a roadmap for protein engineering efforts aimed at creating novel UGTs with desired properties, such as enhanced activity or altered substrate specificity.

Genetic Regulation of Lignan Glycoside Biosynthesis

The production of this compound and other lignan glycosides in plants is tightly regulated at the genetic level. The expression of the genes encoding the biosynthetic enzymes is often coordinated and can be influenced by developmental cues and environmental stimuli.

Gene Expression Profiling of Biosynthetic Enzymes

Gene expression profiling provides a snapshot of the transcriptional activity of genes involved in a specific metabolic pathway. In the context of lignan biosynthesis, studies have analyzed the expression levels of key enzyme genes in different tissues and at various developmental stages.

For instance, in flax (Linum usitatissimum), a rich source of the lignan secoisolariciresinol diglucoside (SDG), the expression of genes such as PLR1 and UGT74S1 has been shown to be co-regulated and to change significantly during seed development. This coordinated expression confirms their role in SDG synthesis. Similarly, transcriptome analyses in Anthriscus sylvestris have identified key enzyme genes involved in lignan biosynthesis, with some showing the highest expression levels in the roots, consistent with the accumulation of deoxypodophyllotoxin (B190956) in that tissue.

These gene expression studies are crucial for identifying the specific genes responsible for the biosynthesis of lignan glycosides in a particular plant species and for understanding how their expression is regulated. This knowledge is fundamental for any genetic engineering approach aimed at modifying lignan content.

Overexpression and Knock-down Approaches in Plant Systems (e.g., Hairy Root Cultures)

To functionally characterize the genes involved in lignan glycoside biosynthesis, researchers often use genetic modification techniques in plant systems like hairy root cultures. Hairy root cultures, induced by Agrobacterium rhizogenes, are a valuable tool because they are genetically stable, grow rapidly, and can produce secondary metabolites in a controlled environment.

Overexpression of a candidate gene, such as a specific UGT, can be used to determine its effect on the accumulation of lignan glycosides. In Isatis indigotica, the overexpression of IiUGT4 in hairy roots led to an increased content of lariciresinol glycosides, confirming its role in their biosynthesis.

Conversely, knock-down approaches, such as RNA interference (RNAi), can be used to reduce the expression of a specific gene. The knock-down of IiUGT4 in I. indigotica hairy roots resulted in a decreased content of lignan glycosides, further solidifying its function in the pathway. These genetic manipulation techniques provide direct evidence for the in planta function of biosynthetic genes and are essential for metabolic engineering strategies.

Heterologous Biosynthesis and Synthetic Biology Applications

The low abundance of many valuable plant-derived compounds, including this compound, has driven the development of heterologous biosynthesis platforms. This approach involves transferring the genetic pathway for a specific compound into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae (yeast), which can be easily and rapidly cultivated in large-scale fermenters.

Recent advances in synthetic biology have enabled the reconstruction of complex plant metabolic pathways in microorganisms. For example, researchers have successfully engineered yeast to produce lignan glycosides. This often involves a "division of labor" strategy, where different strains of yeast are engineered to carry out different parts of the biosynthetic pathway, creating a synthetic consortium. This approach can help to optimize the production of the target compound by reducing metabolic burden on a single strain and preventing the accumulation of toxic intermediates.

The heterologous production of lignan glycosides holds great promise for providing a sustainable and scalable source of these compounds for pharmaceutical and other applications. By leveraging the tools of synthetic biology, it is possible to not only reconstruct the natural biosynthetic pathway but also to engineer it for improved efficiency and the production of novel, non-natural derivatives. For instance, the use of different combinations of gene clusters, including various UGTs, can lead to the precise synthesis of specific lignan glycosides.

Construction of Lignan Glycoside Biosynthetic Networks in Microbial Hosts (e.g., Escherichia coli, Yeast)

The creation of microbial cell factories for producing this compound requires the heterologous expression of a multi-enzyme pathway. The biosynthesis of lignans such as this compound begins with precursors from the common phenylpropanoid pathway. nih.gov In engineered microbes, these precursors are converted through a series of enzymatic steps to form the core lignan structure, which is then glycosylated.

Escherichia coli as a Production Host: E. coli is a widely used prokaryotic host for metabolic engineering due to its rapid growth, well-understood genetics, and ease of manipulation. patsnap.com Researchers have successfully constructed biosynthetic networks for lignan glycosides in E. coli by assembling multienzyme modules. nih.gov This modular approach allows for the systematic construction and optimization of the pathway. For instance, a pathway to produce (+)-lariciresinol-4-O-d-glucopyranoside was achieved by introducing genes from various plant sources into E. coli. The process starts from a simple substrate like eugenol (B1671780), which is converted through several enzymatic steps catalyzed by heterologously expressed enzymes. nih.gov

A critical step in the production of this compound is the final glycosylation of lariciresinol. This is catalyzed by UDP-glucose-dependent glycosyltransferases (UGTs). researchgate.net The selection of an appropriate UGT is crucial, as these enzymes often exhibit high substrate specificity. nih.govresearchgate.net For example, specific UGTs from the plant Isatis indigotica have been identified and utilized in engineered E. coli to perform the targeted glycosylation of the lariciresinol backbone. nih.govresearchgate.net Furthermore, the native uridine diphosphate (B83284) glucose (UDPG) supply in the microbial host is harnessed for the glycosylation reaction. nih.gov

Yeast as a Production Host: Eukaryotic hosts like the yeast Saccharomyces cerevisiae are also valuable platforms for producing complex plant natural products. patsnap.comresearchgate.net Their ability to perform post-translational modifications and their compartmentalized cellular structure can be advantageous for expressing plant enzymes, such as cytochrome P450s, which are often involved in lignan biosynthesis. Metabolic engineering in yeast involves similar principles to E. coli, including the introduction of heterologous genes and the optimization of precursor supply. patsnap.comiqs.edu The high lipogenesis capability of certain oleaginous yeasts can also be leveraged to increase the availability of precursors for lignan biosynthesis. sciencecentral.net

The successful construction of these biosynthetic networks in microbial hosts lays the foundation for the renewable and controlled production of valuable lignan glycosides.

In Vivo Enzyme Cascade Reactions for Targeted Metabolite Production

To achieve efficient synthesis of this compound, researchers design in vivo enzyme cascades where multiple enzymes work sequentially within the microbial cell. This whole-cell biocatalysis approach avoids the costly purification of individual enzymes and mimics the efficiency of natural metabolic pathways.

A "multicellular one-pot" fermentation strategy has been demonstrated for the production of various lignans and their glycosides in E. coli. nih.gov In this system, different strains of E. coli, each expressing a specific enzyme or a module of enzymes, are co-cultured. The product of one module serves as the substrate for the next, creating a synthetic metabolic pathway distributed across multiple cells.

For the synthesis of (+)-lariciresinol-4-O-d-glucopyranoside, the cascade can be initiated from the precursor eugenol. The process involves the following key steps orchestrated in a one-pot fermentation:

Module I: Conversion of eugenol to coniferyl alcohol. nih.gov

Module II: Oxidative coupling of coniferyl alcohol to form (+)-pinoresinol, followed by reduction to (+)-lariciresinol. nih.gov

Glycosylation Module: A separate strain co-expressing a specific UDP-glycosyltransferase (UGT) and a sucrose (B13894) synthase (for UDPG regeneration) is introduced. This module takes up the (+)-lariciresinol produced by the previous modules and glycosylates it to form (+)-lariciresinol-4-O-d-glucopyranoside and (+)-lariciresinol-4'-O-d-glucopyranoside. nih.gov

This modular, multicellular approach allows for the flexible combination of different enzymatic steps to produce a diverse range of target compounds. By carefully controlling the timing and combination of different modules, the metabolic flux can be directed towards the desired final product. This strategy resulted in the successful de novo synthesis of several lignan glycosides, including this compound, from a simple precursor in a single fermentation vessel. nih.gov

Table 1: Yields of Lignan Glycosides from Multicellular One-Pot Fermentation in E. coli nih.gov
CompoundYield (mg/L)
(+)-Pinoresinol glucoside1.71
(+)-Lariciresinol-4-O-d-glucopyranoside1.3
(+)-Lariciresinol-4'-O-d-glucopyranoside0.836
(-)-Secoisolariciresinol monoglucoside0.10377
(-)-Matairesinol-4-O-d-glucopyranoside0.08679
(-)-Matairesinol-4'-O-d-glucopyranoside0.0745

Protein Engineering Strategies for Enhanced Yields of Lignan Glycosides

A key bottleneck in the biosynthesis of lignans is often the efficiency and specificity of the enzymes involved. Protein engineering provides powerful tools to overcome these limitations by modifying enzymes to improve their catalytic activity, alter their substrate specificity, or enhance their stability.

A critical enzyme in the pathway leading to lariciresinol is the pinoresinol-lariciresinol reductase (PLR). nih.gov This NADPH-dependent enzyme catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. nih.gov To maximize the accumulation of lariciresinol, the desired precursor for this compound, it is beneficial to enhance the enzyme's activity for the first reaction (pinoresinol to lariciresinol) while reducing its activity for the second reaction (lariciresinol to secoisolariciresinol).

Structure-based protein engineering has been successfully applied to a PLR from Isatis indigotica (IiPLR1) to achieve this goal. nih.gov By analyzing the enzyme's crystal structure, researchers identified key amino acid residues in the substrate-binding pocket that control substrate specificity. Site-directed mutagenesis was then used to alter these residues.

One particularly effective mutation was V46A (valine at position 46 replaced by alanine). nih.gov

In Vitro Analysis: The V46A mutant of IiPLR1 showed a 4-fold increase in catalytic efficiency (kcat/Km) towards pinoresinol. Crucially, its catalytic efficiency towards lariciresinol was reduced by 98%. This demonstrates a successful shift in specificity, favoring the production and accumulation of lariciresinol. nih.gov

In Vivo Production: When the engineered enzyme (IiPLR1_V46A) was expressed in E. coli, it led to a higher production of lariciresinol compared to the wild-type enzyme, achieving a titer of 997.79 mg/L versus 936.14 mg/L for the wild-type. nih.gov

Table 2: Effect of IiPLR1 Mutation on Lariciresinol Production in E. coli nih.gov
Enzyme VariantKey MutationLariciresinol Titer (mg/L)Change vs. Wild-Type
Wild-Type IiPLR1-936.14-
IiPLR1_V46AV46A997.79+6.6%

Biological Activities and Pharmacological Mechanisms

Antiviral Activities

Lariciresinol (B1674508) 4-O-glucoside, a lignan (B3055560) glycoside extracted from medicinal plants such as Isatis indigotica, has demonstrated notable antiviral and anti-inflammatory properties in scientific research. plos.orgnih.gov Studies have particularly focused on its potential to counteract respiratory pathogens, investigating the molecular mechanisms through which it exerts its effects against viral infections. nih.govnih.gov

Research has established that lariciresinol 4-O-glucoside possesses inhibitory activity against the influenza A virus (IAV). nih.gov Its mechanism of action does not appear to directly target viral propagation but rather modulates the host's response to the infection, particularly the excessive inflammation that contributes to the severity of the illness. semanticscholar.org

In laboratory settings, this compound has been shown to be effective against the cytopathic effects (CPE) induced by influenza A virus in cell cultures. nih.gov Studies using Madin Darby Canine Kidney (MDCK) cells, a standard model for influenza research, revealed that treatment with the compound offered protection from virus-induced cell damage and death. nih.gov This protective activity is a key indicator of the compound's potential to mitigate the cellular harm caused by IAV infection. nih.gov

A primary mechanism behind the antiviral activity of this compound is its ability to suppress the pro-inflammatory response triggered by IAV infection. nih.govnih.gov Influenza A virus is known to provoke a robust inflammatory reaction characterized by the release of numerous immune mediators, which can lead to significant lung pathology. semanticscholar.org this compound intervenes in this process by inhibiting key signaling pathways and reducing the expression of inflammatory molecules. semanticscholar.orgnih.gov

A crucial element of the compound's anti-inflammatory action is the attenuation of virus-induced activation of Nuclear Factor-kappa B (NF-κB). nih.govnih.gov NF-κB is a protein complex that controls the transcription of DNA and is a central regulator of the innate immune and inflammatory responses. nih.gov Upon IAV infection, the NF-κB pathway is activated, leading to the production of pro-inflammatory cytokines. nih.gov Research demonstrated that this compound significantly suppresses this activation, thereby dampening the subsequent inflammatory cascade. semanticscholar.orgnih.gov

Consistent with its inhibition of NF-κB, this compound has been found to suppress the expression of a wide range of pro-inflammatory cytokines and chemokines in human alveolar epithelial cells (A549) infected with influenza A virus (H1N1). nih.gov This reduction in inflammatory mediators is critical, as an excessive cytokine release, often termed a "cytokine storm," is a major cause of morbidity and mortality in severe influenza cases.

The compound was shown to significantly reduce the expression of key inflammatory molecules, as detailed in the table below. nih.gov

Cytokine/ChemokineFunction in Viral InfectionObserved Effect of this compound
IL-6 (Interleukin-6)A key pro-inflammatory cytokine involved in fever and acute phase response.Suppressed expression nih.gov
TNF-α (Tumor Necrosis Factor-alpha)A central mediator of inflammation, apoptosis, and immune cell activation.Suppressed expression nih.gov
IL-8 (Interleukin-8)A chemokine responsible for recruiting neutrophils to the site of infection.Suppressed expression semanticscholar.orgnih.gov
MCP-1 (Monocyte Chemoattractant Protein-1)A chemokine that recruits monocytes, memory T-cells, and dendritic cells.Suppressed expression nih.gov
IP-10 (Interferon gamma-induced Protein 10)A chemokine that attracts monocytes/macrophages, T cells, and NK cells.Suppressed expression semanticscholar.orgnih.gov
IFN-α (Interferon-alpha)An antiviral cytokine that is part of the early innate immune response.Suppressed expression nih.gov

Studies also noted that while the cytokine and chemokine profiles induced by the H9N2 avian influenza virus were similar to those of H1N1, this compound specifically reduced the expression of IP-10 and TNF-α in the context of H9N2 infection. nih.gov

The influenza A virus life cycle involves the transport of newly synthesized viral ribonucleoprotein (vRNP) complexes from the nucleus of the host cell to the cytoplasm, a critical step for the assembly of new virus particles. nih.gov This process, known as nuclear export, is a potential target for antiviral therapies. nih.gov However, investigations into the effect of this compound on this specific stage of viral replication found that the compound did not affect the export of vRNP complexes from the nucleus in the late stages of infection. nih.gov This finding suggests that the compound's primary antiviral mechanism is centered on modulating the host's inflammatory response rather than directly interfering with the viral replication machinery. semanticscholar.orgnih.gov

Suppression of Pro-inflammatory Responses

Hepatitis B Virus (HBV) Related Studies (Note: Primary studies on aglycone lariciresinol, but informs mechanistic approaches)

While direct research on this compound's effect on the Hepatitis B Virus (HBV) is limited, studies on its aglycone form, lariciresinol, offer significant insights into potential antiviral mechanisms. Research has demonstrated that (-)-lariciresinol (B1260115) can inhibit HBV DNA replication in both wild-type and nucleos(t)ide analogue-resistant strains in vitro. nih.govnih.gov The mechanism of action appears to involve the regulation of viral transcription. nih.govnih.gov Specifically, (-)-lariciresinol has been shown to reduce HBV RNA production, which subsequently leads to a decrease in viral proteins and particles. nih.govnih.gov This transcriptional inhibition is a key aspect of its anti-HBV activity. nih.govnih.gov Although these findings are for the aglycone, they suggest a plausible mechanistic pathway for this compound, warranting further investigation into its specific anti-HBV properties.

Anti-inflammatory Activities

This compound has demonstrated significant anti-inflammatory properties. Studies have shown its ability to inhibit the production of pro-inflammatory mediators. For instance, it has been found to suppress the influenza A virus-induced pro-inflammatory response. nih.gov This includes the attenuation of virus-induced activation of NF-κB, a key transcription factor that regulates inflammation. researchgate.net Furthermore, this compound has been observed to inhibit the expression of pro-inflammatory molecules such as IL-6, TNF-α, IL-8, MCP-1, IP-10, and IFN-α. nih.gov Lignans (B1203133) as a class are recognized for their anti-inflammatory effects, often acting on various molecular pathways to mitigate the inflammatory response. mdpi.comnih.govresearchgate.net

Study FocusModel SystemKey Findings
Influenza A Virus-Induced InflammationHuman alveolar epithelial cells (A549)Inhibited the production of pro-inflammatory molecules (IL-6, TNF-α, IL-8, MCP-1, IP-10, IFN-α) and attenuated NF-κB activation. nih.govresearchgate.net
General Anti-inflammatory MechanismsVarious preclinical modelsLignans, including lariciresinol, modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. mdpi.comcaringsunshine.com
Assay TypeKey Findings
Screening for Antioxidant ActivityThis compound was identified as having antioxidant properties in a screening of compounds from Riesling wine. chemfaces.comresearchgate.net
General Lignan Antioxidant ActivityLignans as a class exhibit significant antioxidant effects due to their ability to scavenge free radicals. mdpi.comnih.govresearchgate.net

Other Investigated Biological Effects (General Principles from Lignan Class)

As a member of the lignan family, this compound is associated with a broad spectrum of biological activities inherent to this class of compounds. mdpi.com Lignans are known to possess a wide range of pharmacological properties, including antitumor, antiviral, and hepatoprotective effects. mdpi.comresearchgate.net They can also exhibit cardiovascular benefits and neuroprotective properties. nih.goveurekaselect.com These diverse activities stem from the ability of lignans to interact with various cellular targets and signaling pathways. researchgate.net While specific studies on every effect for this compound may be limited, the established bioactivities of the lignan class provide a foundation for understanding its potential therapeutic applications.

Molecular and Cellular Mechanisms of Action

Modulation of Cellular Signaling Pathways

Lariciresinol (B1674508) 4-O-glucoside has been identified as a significant modulator of the Nuclear Factor Kappa B (NF-κB) signaling pathway. Research demonstrates that the compound can attenuate the activation of NF-κB induced by viral infections. researchgate.netnih.gov This inhibitory action is a key component of its mechanism, as the NF-κB pathway is central to regulating inflammatory responses. researchgate.net

By suppressing NF-κB activation, lariciresinol 4-O-glucoside effectively reduces the expression of various downstream pro-inflammatory molecules. researchgate.netnih.gov In studies involving human alveolar epithelial cells (A549) infected with influenza A virus, treatment with the lignan (B3055560) glycoside led to the suppression of several key cytokines and chemokines. nih.gov This includes a reduction in the expression of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1), and Interferon-gamma-inducible Protein 10 (IP-10). nih.gov These findings underscore the role of this compound as an inhibitor of the pro-inflammatory cascade mediated by NF-κB. researchgate.netnih.gov

Gene Expression and Transcriptional Regulation

Transcriptome analysis of host cells, such as influenza A virus-infected lung epithelial (A549) cells, has provided insight into the gene regulatory effects of this compound. figshare.com High-throughput RNA sequencing reveals that the compound significantly alters the gene expression profile of infected cells. figshare.com

In one such study, bioinformatics analysis identified a total of 146 differentially expressed genes (DEGs) following treatment with this compound. figshare.com The majority of these genes were down-regulated by the compound's intervention. figshare.com This modulation of the host cell transcriptome provides a comprehensive view of the compound's mechanism against viral infections, affecting domains such as the cell cycle, DNA repair, and gene expression. researchgate.net

Table 1. Differentially Expressed Genes (DEGs) in A549 Cells Treated with this compound figshare.com
Regulation StatusNumber of Genes
Up-regulated29
Down-regulated117
Total DEGs 146

Studies conducted on lariciresinol, the aglycone of this compound, suggest a potential mechanism involving the regulation of host transcription factors, specifically Hepatocyte Nuclear Factor 1α (HNF1α). nih.gov HNF1α is a key factor in the replication of certain viruses, such as Hepatitis B Virus (HBV), by promoting viral transcription. nih.gov

Research on (-)-lariciresinol (B1260115) has shown that it can inhibit HBV replication by suppressing HNF1α. nih.gov The compound was found to down-regulate the expression of HNF1α at both the mRNA and protein levels. nih.govmdpi.com This inhibitory effect on HNF1α was synergistic with its reduction of HBV RNA. nih.gov While these findings are based on the aglycone, they indicate a potential pathway through which this compound, upon metabolic conversion, might exert its effects by interacting with and suppressing crucial host transcription factors involved in viral life cycles. nih.gov

Enriched Pathway Analysis (e.g., KEGG Pathway Analysis)

To understand the broader biological impact of the gene expression changes induced by this compound, enriched pathway analyses have been employed. researchgate.net The Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis of the differentially expressed genes (DEGs) in treated host cells revealed that several metabolic pathways were significantly involved. researchgate.net

This analysis provides a systems-level view of the compound's mechanism, suggesting that its antiviral and anti-inflammatory activities are mediated by leveraging and modulating specific host cell biological processes and pathways. researchgate.net The enrichment analysis highlights that the compound's effects extend beyond single-gene regulation to influence interconnected cellular functions. researchgate.net

Table 2. Enriched KEGG Pathways for DEGs Regulated by this compound Treatment researchgate.net
Enriched Pathway
Alpha-Linolenic acid metabolism
Butanoate metabolism
Propanoate metabolism

Future Research Directions and Translational Perspectives

Elucidation of Remaining Uncharacterized Biosynthetic Steps and Novel Enzymes

The biosynthetic pathway of lariciresinol (B1674508) 4-O-glucoside begins with the dimerization of two coniferyl alcohol units to form pinoresinol (B1678388), which is then sequentially reduced to lariciresinol and finally glycosylated. While key enzymes in this pathway have been identified, particularly in plants like Isatis indigotica, significant gaps in our understanding remain.

Future research should focus on:

Identifying Novel Reductases and Glycosyltransferases: The primary enzymes, pinoresinol-lariciresinol reductases (PLRs) and UDP-glucose-dependent glycosyltransferases (UGTs), exhibit diversity across different plant species. iau.ir For instance, in Isatis indigotica, the enzyme IiUGT4 has been identified as being predominantly responsible for the glycosylation of lariciresinol. iau.irresearchgate.net However, the full extent of the enzymatic repertoire in other lignan-producing plants is unknown. Prospecting for novel PLRs and UGTs with different substrate specificities, efficiencies, and regioselectivities could provide new tools for synthetic biology applications.

Characterizing Regulatory Mechanisms: The expression and regulation of genes encoding biosynthetic enzymes like PLRs are key factors in determining the accumulation of specific lignans (B1203133). oup.com Research is needed to understand the transcription factors, promoters, and signaling molecules that control the lariciresinol 4-O-glucoside pathway. This knowledge is crucial for developing strategies to enhance its production in plants or engineered microbes.

Mapping Intermediate and Branching Pathways: The general lignan (B3055560) biosynthetic pathway involves several branch points leading to a wide array of compounds. nih.gov While the main route to lariciresinol is established, the enzymes and reactions that divert intermediates to other lignans are not fully characterized. A comprehensive mapping of these side branches is necessary to understand the metabolic flux and to engineer pathways that specifically favor the production of this compound.

Table 1: Key Enzymes in the Biosynthesis of this compound

Enzyme ClassSpecific Enzyme ExamplePrecursorProductPlant Source
Pinoresinol-Lariciresinol Reductase (PLR)IiPLR1PinoresinolLariciresinolIsatis indigotica
UDP-glycosyltransferase (UGT)IiUGT4LariciresinolThis compoundIsatis indigotica

Comprehensive Structure-Activity Relationship (SAR) Studies for Specific Biological Targets

This compound is known to possess antiviral and anti-inflammatory activities. iau.iroup.com However, a detailed understanding of the relationship between its chemical structure and its biological function is lacking. Comprehensive SAR studies are essential for the rational design of more potent and selective therapeutic agents.

Future SAR studies should systematically investigate:

The Role of the Glucoside Moiety: The position and nature of the sugar group are likely critical for activity. Studies comparing this compound with its aglycone (lariciresinol), its regioisomer (lariciresinol 4'-O-glucoside), and its bis-glucoside derivative (clemastanin B) have shown differences in antiviral efficacy. researchgate.netoup.com Future work should explore a wider range of glycosyl groups (e.g., different sugars, acylated sugars) to determine their impact on target binding, cell permeability, and metabolic stability.

Modifications of the Lariciresinol Scaffold: The core structure of lariciresinol, with its furan ring and two phenylpropanoid units, offers multiple sites for chemical modification. Alterations to the aromatic rings (e.g., changing substitution patterns) or the stereochemistry of the molecule could significantly impact biological activity.

Target-Specific Pharmacophore Modeling: For specific biological targets, such as viral proteins or inflammatory mediators, computational pharmacophore modeling can be employed. This approach can identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for interaction with the target, guiding the synthesis of novel derivatives with enhanced activity.

Table 2: Reported Biological Activities of Lariciresinol and its Glucosides

CompoundBiological ActivityReported Mechanism of Action
This compoundAnti-influenza A virus, Anti-inflammatoryAttenuates virus-induced NF-κB activation; Suppresses pro-inflammatory cytokine expression. iau.iroup.com
Lariciresinol (Aglycone)Anti-Hepatitis B Virus (HBV)Inhibits HBV DNA replication by regulating viral transcription. researchgate.net
Lariciresinol (Aglycone)Anticancer (Breast Cancer)Inhibits tumor growth and angiogenesis; enhances apoptosis. oup.com
Clemastanin B (Lariciresinol-4,4′-bis-O-β-D-glucoside)Anti-influenza virus (H1N1, H3N2, Influenza B)Not specified

Development of Advanced Bioanalytical Tools for Trace Analysis in Complex Biological and Plant Matrices

To understand the pharmacokinetics, metabolism, and distribution of this compound, as well as to quantify its content in plant sources, highly sensitive and specific analytical methods are required. The low concentrations of this compound in biological fluids and complex plant extracts present a significant analytical challenge.

Future research in this area should focus on:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique is the gold standard for quantifying small molecules in complex matrices due to its high sensitivity, selectivity, and speed. The development of a validated UPLC-MS/MS method for this compound would involve optimizing chromatographic separation, mass spectrometric detection parameters (e.g., multiple reaction monitoring transitions), and sample preparation protocols.

Novel Sample Preparation Techniques: Effective sample clean-up is critical for removing interfering substances from biological and plant matrices. Advanced techniques such as solid-phase microextraction (SPME) and matrix solid-phase dispersion (MSPD) could offer improved recovery and reduced matrix effects compared to traditional liquid-liquid or solid-phase extraction methods.

High-Resolution Mass Spectrometry (HRMS): For metabolite identification studies, HRMS platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can provide accurate mass measurements, enabling the confident identification of this compound and its metabolites in vivo and in vitro.

Exploration of Undiscovered Biological Activities and Underlying Mechanistic Pathways

The currently known anti-influenza and anti-inflammatory activities of this compound may represent only a fraction of its full therapeutic potential. iau.iroup.com A broader exploration of its bioactivities is warranted.

Potential areas for future investigation include:

Broad-Spectrum Antiviral Activity: Given its activity against influenza A and the related aglycone's activity against HBV, it is plausible that this compound may be effective against other viruses. iau.irresearchgate.net Screening against a diverse panel of viruses, including other respiratory viruses and DNA/RNA viruses, could uncover new therapeutic applications.

Neuroprotective Effects: Lignans as a class are known to possess antioxidant properties. oup.com Oxidative stress and inflammation are key pathological features of many neurodegenerative diseases. Therefore, investigating the potential of this compound to protect against neuronal damage in models of diseases like Alzheimer's or Parkinson's is a logical next step.

Metabolic Disorders: Some lignans have been shown to influence glucose and lipid metabolism. Research into the effects of this compound on pathways related to diabetes and metabolic syndrome could reveal new health benefits.

Deep Mechanistic Studies: For any identified activity, a thorough investigation of the underlying molecular mechanisms is crucial. This includes identifying direct protein targets, mapping signaling pathway modulation (beyond NF-κB), and understanding its effects on gene expression through transcriptomic and proteomic analyses.

Optimization of Sustainable Production Methods through Synthetic Biology and Plant Tissue Culture

The natural abundance of this compound in plants is often low, limiting its extraction and large-scale application. researchgate.net Biotechnological approaches offer promising alternatives for sustainable and high-yield production.

Future efforts should concentrate on:

Metabolic Engineering in Microorganisms: The entire biosynthetic pathway for this compound can be reconstituted in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. researchgate.net Optimization would involve expressing the necessary plant enzymes (PLRs, UGTs), enhancing precursor supply (coniferyl alcohol), and optimizing fermentation conditions to maximize product yield. The use of multi-enzyme modules and co-culture fermentation methods are promising strategies.

Plant Tissue Culture Systems: Plant cell and organ cultures, particularly hairy root cultures, are excellent platforms for producing secondary metabolites. iau.irnih.gov Hairy root cultures of lignan-producing plants can be established and optimized for enhanced production of this compound.

Elicitation and Bioreactor Technology: The productivity of plant tissue cultures can be significantly increased through the application of elicitors (molecules that stimulate defense responses and secondary metabolism) and cultivation in large-scale bioreactors. iau.ir Research is needed to identify the most effective elicitors and to optimize bioreactor parameters (e.g., nutrient feeding, aeration) for maximal biomass and compound accumulation.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying lariciresinol 4-O-glucoside in plant extracts?

High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are standard methods for identification and quantification. For example, structural elucidation of this compound isolated from Riesling wine utilized NMR and MS to confirm its molecular formula (C₂₆H₃₄O₁₁) and stereochemistry . Quality control protocols recommend HPLC for purity assessment, with retention time and UV spectra matched against reference standards .

Q. What solvent systems and preparation methods optimize the solubility of this compound for in vitro studies?

this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and acetone. To enhance solubility, heat the solvent to 37°C and use ultrasonic bath agitation. Stock solutions should be stored at -80°C for long-term stability, with thawing at room temperature before use to avoid precipitation .

Q. What storage conditions are required to maintain the stability of this compound?

The compound should be stored in a desiccated environment at -20°C to prevent hydrolysis and oxidation. Lyophilized powder remains stable for up to three years under these conditions. For dissolved samples, aliquot and store at -80°C to minimize freeze-thaw cycles, which can degrade glycosidic bonds .

Advanced Research Questions

Q. How does this compound biosynthesis respond to abiotic stress in plants?

Under salinity stress, Gliricidia sepium shows short-term downregulation of lariciresinol biosynthesis, contrasting with Isatis indigotica, where tetraploid lines exhibit upregulation linked to improved stress tolerance. These responses were identified via RNA sequencing (RNA-Seq) and targeted metabolomics, correlating gene expression (e.g., IiPLR1) with metabolite levels .

Q. What are the enzymatic kinetics of pinoresinol/lariciresinol reductase (PLR) in this compound biosynthesis?

Kinetic analysis of IiPLR1 revealed a Kₘ of 2.50 ± 0.14 µM for (±)-lariciresinol, 26-fold lower than for (±)-pinoresinol (65.4 ± 2.76 µM). However, catalytic efficiency (kₐₜₜ/Kₘ) was comparable (1.59 vs. 0.91 µM⁻¹·min⁻¹), indicating substrate versatility. Assays used recombinant IiPLR1 expressed in E. coli and LC-MS for product detection .

Q. How can genetic engineering enhance this compound production in plant systems?

Overexpression of IiPLR1 in Isatis indigotica hairy roots increased lariciresinol yields by 6.3-fold (353.9 µg·g⁻¹ dry weight). RNA interference (RNAi) silencing reduced production to 3.6% of wild-type levels. These approaches validate IiPLR1 as a key regulatory node in the lignan pathway .

Q. What regulatory mechanisms control the lignan biosynthetic pathway in plants?

this compound biosynthesis is regulated by stress-responsive transcription factors and methyl jasmonate (MeJA) signaling. In Isatis indigotica, MeJA treatment upregulated IiPLR1 expression, correlating with lariciresinol accumulation. Pathway flux is also influenced by competing enzymes like secoisolariciresinol dehydrogenase (SIRD) .

Q. How is the antioxidant activity of this compound evaluated in natural product research?

Antioxidant capacity is assessed via DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays and ferric reducing antioxidant power (FRAP). For instance, lariciresinol derivatives from Riesling wine showed moderate activity, with IC₅₀ values compared to ascorbic acid controls .

Methodological Considerations

  • Experimental Design : When analyzing biosynthetic pathways, combine transcriptomics (RNA-Seq) with targeted metabolomics to link gene expression to metabolite profiles .
  • Data Contradictions : Discrepancies in stress responses (e.g., downregulation in Gliricidia vs. upregulation in Isatis) may reflect species-specific adaptation strategies. Validate findings using orthogonal methods like stable isotope tracing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
lariciresinol 4-O-glucoside
Reactant of Route 2
lariciresinol 4-O-glucoside

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.